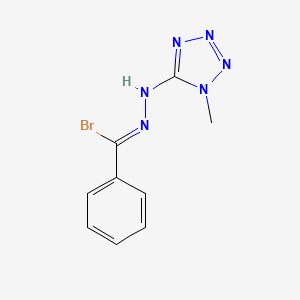
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties.
準備方法
The synthesis of (Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide typically involves the reaction of 1-methyltetrazole with benzenecarbohydrazonoyl bromide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the bromide group is replaced by other functional groups using nucleophiles such as amines or thiols.
科学的研究の応用
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of (Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide can be compared with other tetrazole derivatives such as:
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(hydrazonomethylene)bis(1H-tetrazole)
- 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide
These compounds share similar structural features but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
4368-67-6 |
|---|---|
分子式 |
C9H9BrN6 |
分子量 |
281.11 g/mol |
IUPAC名 |
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide |
InChI |
InChI=1S/C9H9BrN6/c1-16-9(13-14-15-16)12-11-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13,15)/b11-8- |
InChIキー |
ALJANRAUTABDTJ-FLIBITNWSA-N |
異性体SMILES |
CN1C(=NN=N1)N/N=C(/C2=CC=CC=C2)\Br |
正規SMILES |
CN1C(=NN=N1)NN=C(C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


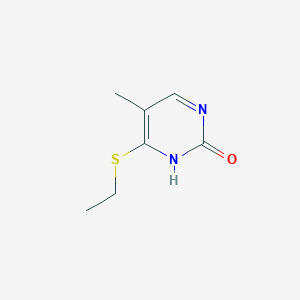

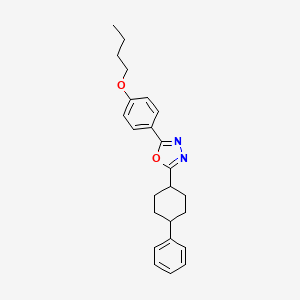


![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)
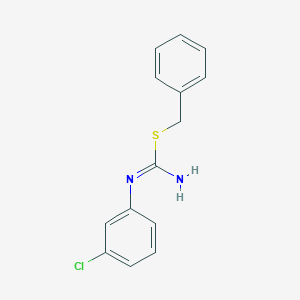
![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
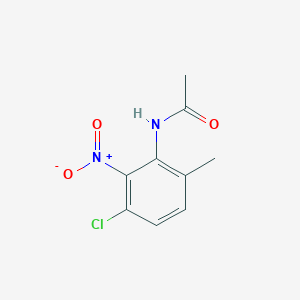
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)

![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
